4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine
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Overview
Description
4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzofuro[3,2-d]pyrimidines, which are known for their diverse biological activities.
Mechanism of Action
Target of Action
Similar compounds, such as furo[2,3-d]pyrimidine based chalcones, have demonstrated potent anti-cancer activities . These compounds often target proteins or enzymes that are crucial for cancer cell survival and proliferation .
Mode of Action
For instance, some furo[2,3-d]pyrimidine based chalcones have shown to inhibit tubulin polymerization, disrupt cell cycle, and induce apoptosis .
Biochemical Pathways
Similar compounds have been reported to affect pathways related to cell cycle regulation and apoptosis . These compounds can induce cell shrinkage, chromatin condensation, and nuclear and cell fragmentation, leading to the formation of apoptotic bodies .
Result of Action
Related compounds have been shown to exert cytotoxic activities against various cancer cell lines . They can induce significant alterations in cell cycle progression and apoptosis within cancer cells .
Biochemical Analysis
Biochemical Properties
It’s possible that it interacts with various enzymes, proteins, and other biomolecules, but specific interactions have not been documented .
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the Suzuki–Miyaura coupling reaction is often scaled up for industrial applications due to its efficiency and reliability.
Chemical Reactions Analysis
Types of Reactions
4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield thiols or sulfides.
Scientific Research Applications
4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuro[3,2-d]pyrimidines, such as:
- 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine
- 4-Chloro-6-bromothieno[3,2-d]pyrimidine
- 4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness.
Properties
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2OS/c18-12-7-5-11(6-8-12)9-22-17-16-15(19-10-20-17)13-3-1-2-4-14(13)21-16/h1-8,10H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDKCTIZESVIED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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